5,8,11-Eicosatriynoic acid

説明

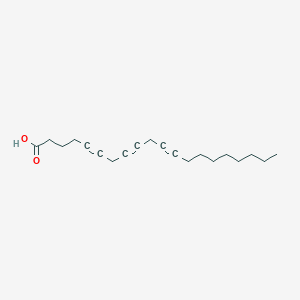

Structure

3D Structure

特性

IUPAC Name |

icosa-5,8,11-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYNLPMPYBYKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159018 | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13488-22-7 | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,11-EICOSATRIYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 5,8,11-Eicosatriynoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Eicosatriynoic acid (ETI) is a synthetic polyunsaturated fatty acid, an analog of arachidonic acid, that has been instrumental in elucidating the complex pathways of eicosanoid biosynthesis. Its structure, featuring three triple bonds in place of the cis-double bonds of arachidonic acid, confers upon it potent inhibitory activity against key enzymes in the arachidonic acid cascade. This technical guide provides an in-depth exploration of the mechanism of action of ETI, consolidating quantitative data on its inhibitory effects, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Mechanism of Action: Competitive and Irreversible Inhibition

The primary mechanism of action of this compound lies in its ability to act as a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] As a structural analog of arachidonic acid, the natural substrate for these enzymes, ETI acts as a competitive inhibitor, binding to the active site and preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.

Furthermore, studies have suggested that ETI can also act as an irreversible inhibitor of certain lipoxygenases, covalently modifying the enzyme and leading to a time-dependent loss of activity. This dual mechanism of competitive and irreversible inhibition contributes to its potent and sustained effects on eicosanoid synthesis.

Quantitative Inhibition Profile

The inhibitory potency of this compound has been quantified against various isoforms of cyclooxygenase and lipoxygenase. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the source of the enzyme.

| Enzyme Target | IC50 (µM) | Source Organism/Cell Line | Reference |

| Lipoxygenases | |||

| 5-Lipoxygenase | ~5 | Mouse Mastocytoma Cells | 3 (from previous search) |

| 12-Lipoxygenase | 24 | Human Platelets | 3 (from previous search) |

| Cyclooxygenases | |||

| Cyclooxygenase (general) | 340 | Not Specified | 3 (from previous search) |

Impact on Arachidonic Acid Metabolism

By inhibiting COX and LOX enzymes, this compound profoundly alters the metabolic fate of arachidonic acid. This leads to a significant reduction in the production of key inflammatory mediators.

Inhibition of the Cyclooxygenase Pathway

ETI's inhibition of COX-1 and COX-2 enzymes blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes. This results in decreased synthesis of:

-

Prostaglandins (e.g., PGE2, PGD2, PGF2α): Mediators of inflammation, pain, and fever.

-

Thromboxanes (e.g., TXA2): Potent vasoconstrictors and promoters of platelet aggregation.

-

Prostacyclin (PGI2): A vasodilator and inhibitor of platelet aggregation.

Inhibition of the Lipoxygenase Pathway

ETI's inhibition of 5-LOX, 12-LOX, and 15-LOX blocks the formation of various hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to leukotrienes and lipoxins. This leads to decreased synthesis of:

-

Leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4): Potent chemoattractants for leukocytes and mediators of bronchoconstriction and vascular permeability.

-

Hydroxyeicosatetraenoic acids (HETEs; e.g., 5-HETE, 12-HETE, 15-HETE): Modulators of inflammation and cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of ETI on purified COX and LOX enzymes and to calculate IC50 values.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test inhibitor)

-

DMSO (solvent for inhibitor)

-

Oxygen electrode or colorimetric/fluorometric detection kit

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme in a reaction vessel maintained at 37°C.

-

Add various concentrations of ETI (dissolved in DMSO) or vehicle control (DMSO alone) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a saturating concentration of arachidonic acid.

-

Monitor the rate of oxygen consumption using an oxygen electrode or measure the production of prostaglandins using a suitable detection method (e.g., ELISA for PGE2 or a colorimetric assay for peroxidase activity).

-

Calculate the percentage of inhibition for each ETI concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the ETI concentration and determine the IC50 value using non-linear regression analysis.

-

2. Lipoxygenase (5-LOX, 12-LOX, 15-LOX) Inhibition Assay:

-

Materials:

-

Purified recombinant human 5-LOX, 12-LOX, or 15-LOX

-

Arachidonic acid or linoleic acid (substrate)

-

ATP and CaCl2 (for 5-LOX activation)

-

HEPES or Tris buffer (pH 7.4)

-

This compound (test inhibitor)

-

DMSO (solvent for inhibitor)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the appropriate buffer, cofactors (if necessary), and the lipoxygenase enzyme.

-

Add various concentrations of ETI (dissolved in DMSO) or vehicle control to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the fatty acid substrate.

-

Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm.

-

Calculate the initial reaction velocity for each ETI concentration.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.

-

Cell-Based Assays

Objective: To assess the effect of ETI on the production of prostaglandins and leukotrienes in a cellular context.

1. Measurement of PGE2 and LTB4 Production in Macrophages:

-

Materials:

-

RAW 264.7 macrophage cell line or primary peritoneal macrophages

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) or calcium ionophore A23187 (stimulants)

-

This compound

-

ELISA kits for PGE2 and LTB4 or LC-MS/MS system

-

-

Procedure:

-

Seed macrophages in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of ETI or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (for PGE2 production) or A23187 (for LTB4 production) for a specified time (e.g., 4-24 hours for LPS, 15-30 minutes for A23187).

-

Collect the cell culture supernatants.

-

Quantify the concentration of PGE2 and LTB4 in the supernatants using commercially available ELISA kits or by LC-MS/MS for broader eicosanoid profiling.[3]

-

Analyze the dose-dependent effect of ETI on the production of these inflammatory mediators.

-

In Vivo Anti-Inflammatory Assay

Objective: To evaluate the anti-inflammatory efficacy of ETI in a living organism.

1. Carrageenan-Induced Paw Edema in Rats: [1][4]

-

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

λ-Carrageenan (1% w/v in sterile saline)

-

This compound

-

Vehicle (e.g., saline with a small amount of Tween 80)

-

Plethysmometer or digital calipers

-

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer ETI at various doses (e.g., 10, 30, 100 mg/kg) or the vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

-

At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory markers (e.g., cytokine levels, MPO activity).

-

Conclusion

This compound serves as a powerful pharmacological tool for investigating the roles of the cyclooxygenase and lipoxygenase pathways in health and disease. Its well-characterized mechanism of action, involving both competitive and, in some cases, irreversible inhibition of key eicosanoid-producing enzymes, makes it an invaluable compound for researchers in inflammation, immunology, and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for the design and interpretation of studies aimed at further unraveling the complexities of arachidonic acid metabolism and for the development of novel anti-inflammatory therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of 5,8,11-Eicosatriynoic Acid

Introduction

This compound (ETI) is a polyunsaturated acetylenic fatty acid, structurally analogous to arachidonic acid.[1] It is a C20 fatty acid characterized by three triple bonds at the 5, 8, and 11 positions.[1] ETI is primarily recognized for its role as an inhibitor of enzymes within the eicosanoid biosynthesis pathway, particularly lipoxygenases (LOX) and, to a lesser extent, cyclooxygenases (COX).[2][3] This inhibitory action underlies its significant biological activities, including anti-inflammatory and potential anti-cancer properties, making it a valuable tool in pharmacological research and a subject of interest for drug development.

Mechanism of Action: Inhibition of Eicosanoid Biosynthesis

The primary mechanism of action of this compound is the competitive inhibition of enzymes that metabolize arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.

-

Lipoxygenase (LOX) Inhibition : ETI is a potent inhibitor of various lipoxygenase isoforms. It effectively blocks 12-lipoxygenase (12-LO) in human platelets.[2][4] Furthermore, it inhibits the biosynthesis of leukotriene C4 (LTC4) in mast cell tumor cells, indicating its activity against 5-lipoxygenase (5-LO).[2][5][6] The inhibitory effect extends to other LOX isoforms as well, establishing ETI as a nonselective lipoxygenase inhibitor.[2]

-

Cyclooxygenase (COX) Inhibition : While its primary targets are lipoxygenases, ETI also demonstrates inhibitory activity against cyclooxygenase enzymes, albeit at higher concentrations.[2][3] This dual inhibition of both LOX and COX pathways makes it a compound of significant interest for modulating inflammatory responses.

The inhibition of these key enzymes leads to a reduction in the production of potent biological mediators. By blocking the LOX pathway, ETI prevents the formation of leukotrienes, which are heavily involved in allergic and inflammatory responses. Its action on the COX pathway reduces the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.

Key Signaling Pathways and Points of Intervention

The biological effects of this compound are a direct consequence of its intervention in the arachidonic acid signaling cascade. Arachidonic acid, released from the cell membrane, is metabolized by COX and LOX enzymes to produce a variety of eicosanoids. ETI acts as a competitive inhibitor, preventing the metabolism of arachidonic acid and the subsequent downstream signaling events.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several key enzymes in the eicosanoid pathway. The half-maximal inhibitory concentration (IC50) values highlight its preference for lipoxygenases over cyclooxygenases.

| Target Enzyme | System/Cell Type | IC50 Value (µM) | Reference |

| 12-Lipoxygenase (12-LO) | Human Platelets | 24 | [2] |

| Leukotriene C4 (LTC4) Biosynthesis | Mouse Mastocytoma Cells | 5 | [2] |

| Cyclooxygenases (COX) | Not Specified | 340 | [2][3] |

| n-8 Lipoxygenase | Platelets | 24 | [3] |

| Fatty Acid Cyclo-oxygenase | Platelets | 340 | [3] |

Biological Activities and Therapeutic Potential

Anti-Inflammatory Effects

The anti-inflammatory properties of ETI are a direct result of its inhibition of prostaglandin and leukotriene synthesis.[7][8] Studies have shown that a related compound, 5,8,11-cis-eicosatrienoic acid (Mead acid), significantly inhibits the expression of two important pro-inflammatory proteins, inducible nitric oxide synthase (iNOS) and COX-2, in lipopolysaccharide (LPS)-stimulated macrophages.[7] At concentrations of 1, 5, 10, and 25 μM, it reduced COX-2 protein expression to 86%, 46%, 11%, and 5% of the control level, respectively.[8] This suggests that ETI and its analogs can modulate inflammatory responses by downregulating key inflammatory enzymes.

Role in Cancer Research

The 5-lipoxygenase pathway and its products, such as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), have been implicated in promoting the survival and proliferation of cancer cells, including prostate, breast, and lung cancer cell lines.[9][10] By inhibiting 5-LO, ETI can potentially disrupt these pro-survival signals. The ability of cancer cells to synthesize 5-oxo-ETE may contribute to tumor growth and the influx of inflammatory cells that can further promote proliferation.[9] Therefore, inhibitors of this pathway, like ETI, are considered attractive targets for cancer therapy.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound often involve in vitro enzyme assays and cell-based models of inflammation.

General Protocol for In Vitro Enzyme Inhibition Assay (LOX/COX)

-

Enzyme Preparation : Purified lipoxygenase or cyclooxygenase enzymes are obtained from commercial sources or prepared from relevant tissues (e.g., human platelets for 12-LO).

-

Incubation : The enzyme is pre-incubated with varying concentrations of this compound (or a vehicle control) in a suitable buffer system.

-

Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, arachidonic acid (often radiolabeled for ease of detection).

-

Reaction Termination : After a defined incubation period, the reaction is stopped, typically by acidification and/or addition of an organic solvent.

-

Product Extraction and Analysis : The eicosanoid products are extracted from the reaction mixture. Product formation is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis : The percentage of inhibition at each ETI concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

General Workflow for Assessing Anti-inflammatory Activity in Macrophages

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of ETI in a cell-based assay using a macrophage cell line like RAW264.7.

This compound is a well-characterized inhibitor of the lipoxygenase and cyclooxygenase pathways. Its ability to potently block the synthesis of pro-inflammatory leukotrienes and prostaglandins makes it a valuable research tool for studying the roles of these mediators in various physiological and pathological processes. The dual inhibition profile, coupled with its effects on cancer cell signaling, underscores its potential for further investigation in the development of novel anti-inflammatory and anti-cancer therapeutics. The quantitative data on its inhibitory activity and the established experimental protocols provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. This compound | C20H28O2 | CID 1781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound CAS#: 13488-22-7 [amp.chemicalbook.com]

- 4. Selective inhibition of platelet n-8 lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid [scirp.org]

- 8. Evaluation of the Anti-Inflammatory Activities of 5,8,11-<i>cis</i>-Eicosatrienoic Acid [file.scirp.org]

- 9. Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,8,11-Eicosatriynoic Acid: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Eicosatriynoic acid (5,8,11-ETYA) is a polyunsaturated fatty acid analogue that has garnered significant interest in the scientific community for its potent and selective inhibition of enzymes involved in the arachidonic acid cascade. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of 5,8,11-ETYA, with a focus on its mechanism of action as an inhibitor of lipoxygenase and cyclooxygenase enzymes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Seminal Characterization

The discovery of this compound as a selective enzyme inhibitor was first reported by S. Hammarström in 1977. In this seminal work, 5,8,11-ETYA was identified as a potent inhibitor of platelet n-8 lipoxygenase[1]. This initial study laid the groundwork for the subsequent investigation of 5,8,11-ETYA and other acetylenic fatty acids as tools to probe the physiological and pathophysiological roles of arachidonic acid metabolites.

Chemical Synthesis

A generalized synthetic approach would likely involve:

-

Protection of a carboxylic acid-containing starting material.

-

Iterative steps of alkynylation and coupling reactions to build the 20-carbon chain with the desired triple bonds at the 5, 8, and 11 positions. This could involve reactions such as the Cadiot-Chodkiewicz coupling or related acetylenic coupling methodologies.

-

Deprotection of the carboxylic acid to yield the final product.

-

Purification of the final compound , typically by chromatographic methods.

Researchers undertaking the synthesis of 5,8,11-ETYA would need to consult specialized literature on the synthesis of polyacetylenic fatty acids and adapt existing methodologies.

Biological Activity and Mechanism of Action

This compound is a well-established inhibitor of the arachidonic acid metabolic pathway. This pathway is responsible for the production of a wide range of biologically active lipid mediators, collectively known as eicosanoids, which are involved in inflammation, immunity, and other physiological processes. The key enzymes in this pathway are cyclooxygenases (COX) and lipoxygenases (LOX).

5,8,11-ETYA exerts its biological effects primarily by inhibiting these enzymes:

-

Lipoxygenase (LOX) Inhibition: 5,8,11-ETYA is a potent inhibitor of various lipoxygenase isoforms, including 5-LOX, 12-LOX, and 15-LOX. By inhibiting these enzymes, it blocks the synthesis of leukotrienes and other lipoxygenase products that are key mediators of inflammation and allergic responses.

-

Cyclooxygenase (COX) Inhibition: At higher concentrations, 5,8,11-ETYA also inhibits cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking the production of prostaglandins, prostacyclin, and thromboxanes, which are involved in inflammation, pain, and platelet aggregation.

The inhibitory activity of 5,8,11-ETYA is attributed to its structural similarity to arachidonic acid, allowing it to bind to the active site of the enzymes. The presence of the triple bonds in the molecule is thought to contribute to its potent inhibitory effects.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes reported IC50 values for 5,8,11-ETYA against various lipoxygenase and cyclooxygenase enzymes.

| Enzyme Target | Source/System | IC50 Value (µM) | Reference |

| 12-Lipoxygenase (n-8 LOX) | Human Platelets | 24 | [4] |

| 5-Lipoxygenase | Mouse Mastocytoma Cells (LTC4 biosynthesis) | 5 | [4] |

| Cyclooxygenase | 340 | [4] | |

| 12-Lipoxygenase | Human | 0.46 | |

| 5-Lipoxygenase | 25 | ||

| Cyclooxygenase | 14 |

Signaling Pathways

The following diagrams illustrate the arachidonic acid metabolic pathway and the points of inhibition by this compound.

Caption: Arachidonic Acid Cascade and Inhibition by 5,8,11-ETYA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Lipoxygenase Inhibition Assay

This protocol is a general method for determining the inhibitory effect of 5,8,11-ETYA on lipoxygenase activity. Specific conditions may need to be optimized depending on the enzyme source and isoform.

Materials:

-

Soybean lipoxygenase (or other purified lipoxygenase)

-

Linoleic acid (or arachidonic acid) substrate solution

-

Borate buffer (0.2 M, pH 9.0)

-

This compound stock solution (in ethanol or DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing borate buffer and the desired concentration of 5,8,11-ETYA or vehicle control.

-

Add the lipoxygenase enzyme solution to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution (linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of 5,8,11-ETYA.

-

To determine the IC50 value, perform the assay with a range of 5,8,11-ETYA concentrations and plot the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibition of COX activity by 5,8,11-ETYA. This assay measures the peroxidase activity of COX.

Materials:

-

Ovine or human COX-1 or COX-2 enzyme

-

Arachidonic acid

-

Heme cofactor

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric substrate

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution (in ethanol or DMSO)

-

Microplate reader

Procedure:

-

In a 96-well plate, add the Tris-HCl buffer, heme cofactor, and the desired concentration of 5,8,11-ETYA or vehicle control.

-

Add the COX enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Add the colorimetric substrate (TMPD).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at a specific wavelength (e.g., 590 nm for oxidized TMPD) over time.

-

Calculate the rate of reaction from the change in absorbance over time.

-

Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of 5,8,11-ETYA.

-

Calculate the IC50 value by testing a range of inhibitor concentrations.

The following diagram illustrates a typical experimental workflow for determining the IC50 of an inhibitor.

Caption: Experimental Workflow for IC50 Determination.

Conclusion

This compound is a valuable pharmacological tool for studying the intricate roles of the arachidonic acid cascade in health and disease. Its potent and relatively selective inhibition of lipoxygenase and, to a lesser extent, cyclooxygenase enzymes allows for the dissection of the contributions of different eicosanoid pathways in various biological processes. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of 5,8,11-ETYA, offering researchers and drug development professionals a solid foundation for their work with this important compound. Further research into the development of more selective inhibitors and the elucidation of the precise molecular interactions between 5,8,11-ETYA and its target enzymes will continue to advance our understanding of eicosanoid signaling and may lead to the development of novel therapeutic agents for inflammatory and other diseases.

References

- 1. Selective inhibition of platelet n-8 lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

5,8,11-Eicosatriynoic Acid: A Technical Guide to its Function as a Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid analogue that serves as a valuable tool in the study of eicosanoid biology. As an inhibitor of lipoxygenase (LOX) enzymes, ETI offers a means to investigate the physiological and pathological roles of leukotrienes and other LOX metabolites. This technical guide provides an in-depth overview of ETI, its mechanism of action, inhibitory profile, and experimental applications, with a focus on providing practical information for researchers in pharmacology and drug development.

Mechanism of Action

This compound is a competitive inhibitor of lipoxygenase enzymes.[1] Structurally similar to the endogenous substrate arachidonic acid, ETI competes for the active site of LOX enzymes. The triple bonds in its acetylenic structure are thought to interact with the active site, preventing the binding and subsequent oxygenation of arachidonic acid. This inhibition effectively blocks the downstream synthesis of various pro-inflammatory and signaling molecules, including leukotrienes.

Inhibitory Profile of this compound and a Related Compound

The inhibitory potency of ETI and its related compound, 8,11,14-Eicosatriynoic acid, varies across different isozymes of lipoxygenase and cyclooxygenase. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | 12-Lipoxygenase (platelets) | 24 | [2] |

| This compound | LTC4 Biosynthesis | 5 | [2] |

| This compound | Cyclooxygenase | 340 | [2] |

| 8,11,14-Eicosatriynoic acid | Cyclooxygenase | 14 | [3] |

| 8,11,14-Eicosatriynoic acid | 12-Lipoxygenase (human) | 0.46 | [3] |

| 8,11,14-Eicosatriynoic acid | 5-Lipoxygenase | 25 | [3] |

Signaling Pathways

The arachidonic acid cascade is a complex signaling pathway responsible for the production of a wide array of bioactive lipids known as eicosanoids. Lipoxygenases are key enzymes in this cascade, leading to the formation of leukotrienes and lipoxins. ETI, by inhibiting LOX, modulates this pathway and its downstream effects.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,8,11-Eicosatriynoic Acid for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for 5,8,11-Eicosatriynoic acid (5,8,11-ETI). This molecule is a valuable tool for researchers investigating lipid signaling pathways, inflammation, and related disease processes.

Core Physicochemical Properties

This compound is a polyunsaturated fatty acid characterized by a 20-carbon chain with three triple bonds at the 5th, 8th, and 11th positions.[1] Its structure is analogous to arachidonic acid, a key precursor for various signaling molecules. This structural similarity is fundamental to its biological activity.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₂ | [2] |

| Molecular Weight | 300.4 g/mol | [1][2] |

| CAS Number | 13488-22-7 | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | [3] |

| pKa (Predicted) | 4.76 ± 0.10 | [4] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 20 mg/ml | [2] |

| Dimethyl sulfoxide (DMSO) | 25 mg/ml | [2] |

| Ethanol | 25 mg/ml | [2] |

| 0.15 M Tris-HCl (pH 8.5) | 1 mg/ml | [2] |

| Ethanol:PBS (pH 7.2) (1:1) | 500 µg/ml | [2] |

| PBS (pH 7.2) | <50 µg/ml | [2] |

Biological Activity and Signaling Pathways

5,8,11-ETI is primarily recognized as a nonselective inhibitor of lipoxygenase (LOX) enzymes.[2] At higher concentrations, it also demonstrates inhibitory effects on cyclooxygenase (COX) enzymes.[2] This dual inhibition makes it a potent modulator of the arachidonic acid cascade, a critical pathway in inflammation and cellular signaling.

The inhibitory action of 5,8,11-ETI blocks the synthesis of various downstream signaling molecules, including leukotrienes and prostaglandins. Specifically, it has been shown to inhibit 12-LO in human platelets and leukotriene C₄ (LTC₄) biosynthesis in mastocytoma cells.[2]

Furthermore, 5,8,11-ETI is a substrate for 5-lipoxygenase, leading to the formation of Leukotriene A₃ (LTA₃).[5][6] This positions 5,8,11-ETI as a tool to study the specific branches of the leukotriene pathway.

Below are diagrams illustrating the points of intervention of this compound in the arachidonic acid cascade and its specific conversion to LTA₃.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established protocols.

Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from general lipoxygenase inhibition assays and is suitable for determining the inhibitory effect of 5,8,11-ETI.[7][8]

Materials:

-

Soybean Lipoxygenase (or other purified lipoxygenase)

-

This compound

-

Linoleic acid (or arachidonic acid) as substrate

-

0.2 M Borate buffer (pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the 5,8,11-ETI stock solution in borate buffer to achieve the desired final concentrations.

-

Prepare the substrate solution (e.g., linoleic acid) in ethanol and then dilute with borate buffer.

-

Prepare the lipoxygenase enzyme solution in cold borate buffer.

-

-

Assay:

-

In a quartz cuvette, mix the borate buffer and the 5,8,11-ETI solution (or DMSO for the control).

-

Add the enzyme solution and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution.

-

Immediately monitor the change in absorbance at 234 nm for a set duration (e.g., 5 minutes). The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for both the control and the inhibitor-treated samples.

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cyclooxygenase (COX) Inhibition Assay (LC-MS/MS Method)

This protocol is a more specific and sensitive method for measuring COX inhibition by 5,8,11-ETI, adapted from established LC-MS/MS-based assays.[9]

Materials:

-

Purified COX-1 or COX-2 enzyme

-

This compound

-

Arachidonic acid

-

100 mM Tris-HCl buffer (pH 8.0)

-

Hematin

-

L-epinephrine

-

2.0 M HCl

-

Deuterated prostaglandin standards (e.g., d₄-PGE₂)

-

LC-MS/MS system

Procedure:

-

Enzyme Reaction:

-

In an Eppendorf tube, combine Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the COX enzyme solution and incubate briefly at room temperature.

-

Add a small volume of 5,8,11-ETI solution in DMSO (or DMSO for the control) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

After a short reaction time (e.g., 2 minutes), terminate the reaction by adding HCl.

-

-

Sample Preparation for LC-MS/MS:

-

Add the deuterated internal standard to each sample.

-

Perform solid-phase extraction (SPE) to purify the prostaglandins from the reaction mixture.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the prostaglandins using a suitable C18 column.

-

Quantify the amount of prostaglandin (e.g., PGE₂) produced using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the amount of prostaglandin produced in the control and inhibitor-treated samples.

-

Determine the percentage of inhibition and the IC₅₀ value as described in the lipoxygenase assay protocol.

-

Conversion of 5,8,11-Eicosatrienoic Acid to Leukotriene A₃ in a Cell-Based System

This protocol is based on the methodology described for the conversion of 5,8,11-eicosatrienoic acid in rat basophilic leukemia cells.[6][10]

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells (or other suitable cell line expressing 5-lipoxygenase)

-

5,8,11-Eicosatrienoic acid

-

Calcium ionophore (e.g., A23187)

-

Cell culture medium and buffers

-

HPLC system for product analysis

Procedure:

-

Cell Culture and Preparation:

-

Culture RBL-1 cells to the desired density.

-

Harvest and wash the cells, then resuspend them in a suitable buffer.

-

-

Cellular Reaction:

-

Homogenize the cells and centrifuge to obtain a 10,000 x g supernatant, which contains the cytosolic enzymes.

-

Incubate the supernatant with 5,8,11-Eicosatrienoic acid (e.g., 30 µM) and a calcium ionophore to stimulate the 5-lipoxygenase pathway.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a solvent such as ethanol.

-

Extract the lipid products from the reaction mixture.

-

Analyze the extracted products by reverse-phase HPLC to separate and quantify the formation of LTA₃ and its derivatives.

-

-

Data Analysis:

-

Identify the LTA₃ peak based on its retention time compared to a standard (if available) or by mass spectrometry.

-

Quantify the amount of LTA₃ produced.

-

References

- 1. This compound | C20H28O2 | CID 1781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Human Metabolome Database: Showing metabocard for 5,8,11-Eicosatrienoic acid (HMDB0010378) [hmdb.ca]

- 4. 8,11,14-Eicosatriynoic Acid CAS#: 34262-64-1 [m.chemicalbook.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of 5,8,11-Eicosatriynoic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid analog characterized by the presence of three triple bonds in its 20-carbon chain. As an analog of arachidonic acid, ETI plays a significant role in lipid metabolism, primarily by acting as an inhibitor of key enzymes involved in eicosanoid biosynthesis and fatty acid modification. Its ability to modulate these pathways has made it a valuable tool in lipid research and a potential lead compound for the development of therapeutic agents targeting inflammatory and metabolic disorders. This technical guide provides an in-depth overview of the role of ETI in lipid metabolism, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound on various enzymes involved in lipid metabolism have been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for ETI against key enzymes.

| Enzyme Target | System/Cell Type | IC50 Value (µM) | Reference |

| 12-Lipoxygenase (12-LO) | Human Platelets | 24 | |

| Leukotriene C4 (LTC4) Biosynthesis | Mouse Mastocytoma Cells | 5 | |

| Cyclooxygenases (COX) | Not Specified | 340 |

Note: While this compound is known to be an inhibitor of fatty acid desaturases, specific IC50 values for Δ5, Δ6, and Δ9 desaturases are not well-documented in the currently available literature. The related compound, 5,8,11,14-eicosatetraynoic acid (ETYA), is more extensively studied in this context.

Core Mechanisms of Action

This compound exerts its primary effects on lipid metabolism through two main mechanisms: inhibition of the arachidonic acid cascade and modulation of nuclear receptor activity.

Inhibition of the Arachidonic Acid Cascade

ETI is a potent inhibitor of lipoxygenases (LOX) and, at higher concentrations, cyclooxygenases (COX), the key enzymes in the metabolic cascade of arachidonic acid. This inhibition leads to a reduction in the production of pro-inflammatory eicosanoids, such as leukotrienes and prostaglandins.

An In-depth Technical Guide to the Function of 5,8,11-Eicosatriynoic Acid in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,11-Eicosatriynoic acid (5,8,11-ETYA) is a polyunsaturated fatty acid and a valuable research tool for investigating the roles of eicosanoids in cellular signaling. As an analogue of arachidonic acid, it acts as a competitive inhibitor of key enzymes in the arachidonic acid cascade, primarily the lipoxygenases (LOX) and, at higher concentrations, the cyclooxygenases (COX). This inhibition curtails the production of potent signaling lipids, including leukotrienes and prostaglandins, thereby modulating a variety of cellular processes such as inflammation, proliferation, and gene expression. This guide provides a comprehensive overview of the mechanisms of action of 5,8,11-ETYA, its effects on key signaling pathways, and detailed experimental protocols for its study.

Introduction

This compound is a C20 polyunsaturated fatty acid characterized by three triple bonds at the 5, 8, and 11 positions.[1] Its structural similarity to arachidonic acid allows it to compete for the active sites of enzymes that metabolize arachidonic acid, making it a potent inhibitor of eicosanoid biosynthesis. This inhibitory action is central to its function as a modulator of cell signaling.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The primary mechanism of action of 5,8,11-ETYA is the competitive inhibition of enzymes within the arachidonic acid cascade. This cascade is a major signaling pathway that produces a diverse array of lipid mediators, collectively known as eicosanoids, which are involved in a wide range of physiological and pathological processes.

Inhibition of Lipoxygenases (LOX)

5,8,11-ETYA is a non-selective inhibitor of lipoxygenases.[2] It has been shown to inhibit 12-lipoxygenase (12-LO) in human platelets.[2] The inhibition of LOX pathways blocks the synthesis of leukotrienes, such as leukotriene C4 (LTC4), which are potent mediators of inflammation and allergic responses.[3] For instance, 5,8,11-ETYA inhibits the biosynthesis of LTC4 in mouse mastocytoma cells.[2]

Inhibition of Cyclooxygenases (COX)

At higher concentrations, 5,8,11-ETYA also inhibits cyclooxygenase (COX) enzymes.[2] This inhibition reduces the production of prostaglandins, which are involved in processes such as inflammation, pain, and fever.

The inhibitory effects of 5,8,11-ETYA on these key enzymes are summarized in the table below.

| Target Enzyme/Process | Cell Type/System | IC50/ID50 | Reference(s) |

| 12-Lipoxygenase (12-LO) | Human Platelets | 24 µM | [2] |

| Leukotriene C4 (LTC4) Biosynthesis | Mouse Mastocytoma Cells | 5 µM | [2] |

| Cyclooxygenases (COX) | Not Specified | 340 µM | [2] |

Downstream Signaling Effects

By inhibiting the production of leukotrienes and prostaglandins, 5,8,11-ETYA influences several downstream signaling pathways and cellular functions.

Modulation of Inflammatory Pathways

The inhibition of LOX and COX pathways leads to a reduction in pro-inflammatory mediators. This can result in the suppression of inflammatory responses. A related compound, 5,8,11,14-eicosatetraynoic acid (ETYA), has been shown to suppress the expression of the pro-inflammatory chemokine CCL2/MCP-1 in astrocytes. This effect is mediated through a Peroxisome Proliferator-Activated Receptor-α (PPAR-α) independent mechanism that involves the induction of MAPK phosphatase-1 (MKP-1), a negative regulator of the MAPK signaling pathway. While direct evidence for 5,8,11-ETYA is still emerging, its similar structure and primary targets suggest it may have comparable anti-inflammatory properties.

Effects on Cell Proliferation and DNA Synthesis

Studies on the broader class of arachidonic acid analogues, including ETYA, have indicated that they can inhibit DNA synthesis and cellular proliferation in various cell types, including prostate cancer cells. This suggests a potential role for 5,8,11-ETYA in regulating cell growth, likely through the modulation of eicosanoid-dependent signaling pathways that are crucial for cell cycle progression.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of 5,8,11-ETYA.

Lipoxygenase (LOX) Inhibition Assay

This protocol is designed to measure the inhibitory effect of 5,8,11-ETYA on lipoxygenase activity.

Materials:

-

Purified lipoxygenase enzyme (e.g., 12-LO)

-

Arachidonic acid (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare a stock solution of 5,8,11-ETYA in an appropriate solvent (e.g., ethanol or DMSO).

-

In a quartz cuvette, prepare the reaction mixture containing the assay buffer and the desired concentration of 5,8,11-ETYA. Include a control with solvent only.

-

Pre-incubate the reaction mixture with the lipoxygenase enzyme for a specified time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 100 µM.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy fatty acid product.

-

Calculate the initial reaction rates and determine the percentage of inhibition by 5,8,11-ETYA compared to the control.

-

The IC50 value can be determined by testing a range of 5,8,11-ETYA concentrations and plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Activity Assay

This protocol measures the peroxidase activity of COX, which is a component of its overall enzymatic function.

Materials:

-

Cell lysates or purified COX enzyme

-

Arachidonic acid (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Microplate reader

Procedure:

-

Prepare cell lysates or use purified COX enzyme.

-

In a 96-well plate, add the assay buffer, heme, and the desired concentrations of 5,8,11-ETYA or solvent control.

-

Add the cell lysate or purified enzyme to each well.

-

Add the colorimetric substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.

-

Calculate the rate of change in absorbance to determine COX activity.

-

Determine the percentage of inhibition and IC50 value for 5,8,11-ETYA as described for the LOX assay.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of 5,8,11-ETYA on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5,8,11-ETYA for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixative/Denaturing solution

-

Anti-BrdU antibody

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with 5,8,11-ETYA as described for the MTT assay.

-

During the last 2-4 hours of the treatment period, add BrdU labeling solution to each well.

-

Remove the labeling solution and fix, permeabilize, and denature the cellular DNA using the fixative/denaturing solution.

-

Add the anti-BrdU primary antibody and incubate.

-

Wash the wells and add the enzyme-conjugated secondary antibody.

-

Wash the wells and add the substrate. Allow the color to develop.

-

Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.

-

Quantify the amount of BrdU incorporation as a measure of DNA synthesis.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This protocol is for measuring changes in the expression of target genes in response to 5,8,11-ETYA treatment.

Materials:

-

Cells of interest treated with 5,8,11-ETYA

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Treat cells with 5,8,11-ETYA for the desired time.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Set up the qPCR reactions in a 96-well plate, including reactions for the target genes and the reference gene for each sample. Include no-template controls.

-

Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression in the treated samples compared to the untreated controls, normalized to the reference gene.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by 5,8,11-ETYA and the experimental workflows to study its effects.

Caption: Inhibition of the Arachidonic Acid Cascade by 5,8,11-ETYA.

Caption: General Experimental Workflow for Studying 5,8,11-ETYA Effects.

Conclusion

This compound is a powerful tool for dissecting the complex roles of the arachidonic acid cascade in cellular signaling. Its ability to inhibit both lipoxygenase and cyclooxygenase pathways allows researchers to probe the functions of leukotrienes and prostaglandins in a controlled manner. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for scientists and drug development professionals to investigate the therapeutic potential of modulating these critical signaling pathways. Further research into the specific downstream effects of 5,8,11-ETYA on pathways like NF-κB and PPAR signaling will undoubtedly provide deeper insights into its multifaceted role in cell biology.

References

Methodological & Application

Application Notes and Protocols for 5,8,11-Eicosatriynoic Acid (ETYA) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Eicosatriynoic acid (ETYA) is a polyunsaturated fatty acid and an analog of arachidonic acid. It is a valuable tool in cell culture experiments for studying a variety of cellular processes. ETYA is known primarily as a non-selective inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical for the production of prostaglandins and leukotrienes, respectively. However, its effects extend beyond the inhibition of arachidonic acid metabolism, impacting multiple signaling pathways, cell proliferation, differentiation, and apoptosis. These diverse effects make ETYA a subject of interest in cancer research and drug development.

This document provides detailed application notes and protocols for the use of ETYA in cell culture experiments, including its mechanism of action, preparation, and various experimental applications.

Mechanism of Action

ETYA exerts its effects through several mechanisms:

-

Inhibition of Arachidonic Acid Metabolism: As an acetylenic analog of arachidonic acid, ETYA competitively inhibits both COX and LOX enzymes, thereby blocking the synthesis of eicosanoids such as prostaglandins and leukotrienes. At higher concentrations, it also inhibits cyclooxygenases.

-

Modulation of Signaling Pathways: ETYA has been shown to influence multiple intracellular signaling cascades. It can alter the distribution and activity of protein kinase C (PKC), increase intracellular calcium levels, and downregulate the transcription of proto-oncogenes like c-myc.

-

Induction of Differentiation and Inhibition of Proliferation: In several cancer cell lines, such as the human monoblastoid U937 cells, ETYA can inhibit DNA synthesis and induce partial differentiation.

-

Effects on Cell Membranes: As an arachidonic acid analog, ETYA can be incorporated into cell lipids, competing with arachidonic acid for esterification. This can alter membrane fluidity and function.

Data Presentation

Table 1: Inhibitory Concentrations (IC₅₀) of ETYA on Various Enzymes

| Enzyme | System | IC₅₀ Value | Reference |

| 12-Lipoxygenase | Human Platelets | 24 µM | |

| Leukotriene C₄ Biosynthesis | Mouse Mastocytoma Cells | 5 µM | |

| Cyclooxygenase | - | 340 µM |

Table 2: Effects of ETYA on Cellular Processes in Different Cell Lines

| Cell Line | Process Affected | Effective Concentration | Observed Effect | Reference |

| U937 (monoblastoid) | DNA Synthesis | Not specified | Inhibition | |

| U937 (monoblastoid) | Differentiation | Not specified | Partial differentiation | |

| PC3 (prostate) | DNA Synthesis | Not specified | Inhibition | |

| A172 (glioblastoma) | DNA Synthesis | Not specified | Inhibition | |

| A172 (glioblastoma) | Differentiation | Not specified | Partial differentiation | |

| PC3 and U937 | Intracellular Calcium | Not specified | Increased | |

| U937 | c-myc Transcription | Not specified | Downregulation |

Experimental Protocols

Protocol 1: Preparation of ETYA Stock Solution

Materials:

-

This compound (ETYA) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, absolute, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

ETYA is soluble in organic solvents such as DMSO and ethanol. A stock solution can be prepared in DMSO at a concentration of 25 mg/mL or in ethanol at 25 mg/mL.

-

To prepare a 10 mM stock solution in DMSO (Molecular Weight of ETYA = 300.4 g/mol ):

-

Weigh out 3.0 mg of ETYA powder.

-

Dissolve it in 1.0 mL of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol 2: Cell Proliferation Assay using MTT

Objective: To determine the effect of ETYA on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3, U937)

-

Complete cell culture medium

-

ETYA stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cell attachment.

-

-

ETYA Treatment:

-

Prepare serial dilutions of ETYA from the stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ETYA.

-

Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value.

-

Protocol 3: Analysis of Cell Differentiation by Western Blot

Objective: To assess the effect of ETYA on the expression of differentiation markers.

Materials:

-

Cell line known to differentiate in response to stimuli (e.g., U937)

-

Complete cell culture medium

-

ETYA stock solution

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against differentiation markers (e.g., E-cadherin for epithelial differentiation, Vimentin for mesenchymal differentiation) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at an appropriate density.

-

Treat the cells with the desired concentration of ETYA or vehicle control for a specified time (e.g., 48-72 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Visualization of Signaling Pathways and Workflows

Protocol for the Solubilization and In Vitro Application of 5,8,11-Eicosatriynoic Acid

Introduction

5,8,11-Eicosatriynoic acid (5,8,11-ETI) is a polyunsaturated fatty acid and a well-characterized inhibitor of lipoxygenase (LOX) enzymes.[1][2][3] It serves as a valuable tool for researchers studying the arachidonic acid cascade and its role in inflammation and other physiological processes.[4][5] Proper solubilization and handling of this lipophilic compound are critical for obtaining accurate and reproducible results in in vitro assays. This application note provides a detailed protocol for the dissolution of 5,8,11-ETI and its application in a lipoxygenase inhibition assay.

Data Presentation

The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is crucial for preparing appropriate stock solutions for in vitro experiments.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | ~20 mg/mL[2] | - |

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[2] | A common solvent for in vitro studies, but can have effects on cell viability at higher concentrations.[6][7] |

| Ethanol | ~25 mg/mL[2] | A suitable alternative to DMSO. |

| 0.15 M Tris-HCl (pH 8.5) | ~1 mg/mL[2] | Useful for assays where organic solvents are not desirable. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | <50 µg/mL[2] | Limited solubility; not recommended for primary stock solutions. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 300.44 g/mol )[3]

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3004 mg of the compound.

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 0.3004 mg, add 100 µL of DMSO.

-

Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Lipoxygenase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on lipoxygenase activity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lipoxygenase enzyme (e.g., soybean 15-LOX or human 5-LOX)

-

Arachidonic acid or Linoleic acid (substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4 or 0.2 M Borate buffer, pH 9.0)[8][9]

-

Vehicle control (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 234 nm[8][9]

Procedure:

-

Prepare working solutions of this compound by diluting the stock solution in the assay buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound solutions to the appropriate wells.

-

Include a vehicle control by adding the same concentration of DMSO to control wells as is present in the highest concentration of the test compound.

-

Add the lipoxygenase enzyme solution to all wells except for the blank.

-

Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid) to all wells.

-

Immediately begin monitoring the change in absorbance at 234 nm over time using a microplate reader. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

-

Calculate the rate of reaction for each concentration of the inhibitor and the vehicle control.

-

Determine the percent inhibition for each concentration and, if desired, calculate the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Inhibition of the lipoxygenase pathway by this compound.

Experimental Workflow for Lipoxygenase Inhibition Assay

Caption: Workflow for the in vitro lipoxygenase inhibition assay.

References

- 1. Arachidonic acid metabolism and modulation of in vitro anaphylaxis by 5,8,11,14-eicosatetraynoic acid and 9a,12a-octadecadiynoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C20H28O2 | CID 1781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of 5,8,11,14-eicosatetraynoic acid on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

Application Notes and Protocols for 5,8,11-Eicosatriynoic Acid (ETI) as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid that serves as a valuable tool for researchers studying the arachidonic acid cascade and its role in inflammation and other physiological processes. ETI is a known inhibitor of key enzymes in this pathway, primarily lipoxygenases (LOX) and to a lesser extent, cyclooxygenases (COX). These enzymes are responsible for the production of potent inflammatory mediators such as leukotrienes and prostaglandins. Understanding the effective concentration and mechanism of ETI's inhibitory action is crucial for its application in basic research and early-stage drug discovery.

These application notes provide a comprehensive overview of the effective concentrations of ETI for inhibiting specific enzymes, detailed protocols for conducting inhibition assays, and a visualization of its place within the arachidonic acid signaling pathway.

Effective Concentrations for Enzyme Inhibition

The inhibitory potency of this compound varies depending on the target enzyme and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target Enzyme/Process | Cell/Tissue Type | Effective Concentration (IC50) | Reference |

| 12-Lipoxygenase (n-8 Lipoxygenase) | Human Platelets | 24 µM | [1][2] |

| Leukotriene C4 (LTC4) Biosynthesis | Mouse Mastocytoma Cells | 5 µM | [2][3] |

| Cyclooxygenase | Human Platelets | 340 µM | [2] |

Note: The data indicates that ETI is a more potent inhibitor of the lipoxygenase pathway (specifically 12-LOX and LTC4 synthesis) compared to the cyclooxygenase pathway.

Signaling Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by this compound. ETI primarily targets the lipoxygenase pathway, thereby reducing the production of leukotrienes. At higher concentrations, it can also inhibit the cyclooxygenase pathway, affecting prostaglandin synthesis.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on 12-Lipoxygenase and Leukotriene C4 biosynthesis.

Protocol 1: Inhibition of 12-Lipoxygenase in Human Platelets

This protocol is based on the methodology described by Hammarström (1977) for determining the IC50 of ETI on platelet n-8 lipoxygenase (12-lipoxygenase).[1]

Objective: To determine the concentration of ETI required to inhibit 50% of 12-lipoxygenase activity in human platelets.

Materials:

-

Washed human platelets

-

This compound (ETI) stock solution in ethanol

-

[1-¹⁴C]Arachidonic acid

-

0.1 M Tris-HCl buffer, pH 7.4

-

Indomethacin

-

Reaction tubes

-

Water bath at 37°C

-

Ethyl acetate

-

Formic acid

-

Thin-layer chromatography (TLC) plates (Silica Gel G)

-

Scintillation counter and vials

-

Nitrogen gas supply

Workflow Diagram:

Procedure:

-

Platelet Preparation: Prepare washed human platelets and resuspend them in 0.1 M Tris-HCl buffer, pH 7.4, to a concentration of 10⁸ platelets/ml.

-

Pre-incubation: In a reaction tube, add the platelet suspension. Add indomethacin to a final concentration of 10 µM to inhibit any cyclooxygenase activity. Add varying concentrations of ETI (dissolved in ethanol) or an equivalent volume of ethanol (vehicle control). Pre-incubate the mixture for 2 minutes at 37°C.

-

Reaction Initiation: Add [1-¹⁴C]arachidonic acid to a final concentration of 20 µM to start the reaction.

-

Incubation: Incubate the reaction mixture for 5 minutes at 37°C.

-

Reaction Termination: Stop the reaction by acidifying the mixture to pH 3 with 1 M formic acid.

-

Extraction: Extract the lipids three times with two volumes of ethyl acetate.

-

Chromatography: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen. Redissolve the residue in a small volume of ethanol and apply it to a Silica Gel G TLC plate. Develop the plate using a solvent system of ethyl acetate/isooctane/acetic acid/water (110:50:20:100, v/v, organic phase).

-

Quantification: Visualize the radioactive spots corresponding to 12-hydroxyeicosatetraenoic acid (12-HETE) using a radio-TLC scanner or by autoradiography. Scrape the corresponding silica gel areas into scintillation vials and quantify the radioactivity using a scintillation counter.

-

Calculation: Calculate the percentage of inhibition for each ETI concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ETI concentration.

Protocol 2: Inhibition of Leukotriene C4 (LTC4) Biosynthesis in Mouse Mastocytoma Cells

This protocol is based on the methodology described by Örning and Hammarström (1980) for determining the IC50 of ETI on LTC4 biosynthesis.[3]

Objective: To determine the concentration of ETI required to inhibit 50% of A23187 and L-cysteine induced LTC4 biosynthesis in mouse mastocytoma cells.

Materials:

-

Mouse mastocytoma cells

-

Hanks' balanced salt solution (HBSS)

-

This compound (ETI) stock solution in ethanol

-

Calcium ionophore A23187

-

L-cysteine

-

Ethanol

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

Workflow Diagram:

Procedure:

-

Cell Preparation: Harvest mouse mastocytoma cells and wash them with Hanks' balanced salt solution (HBSS). Resuspend the cells in HBSS at a concentration of 10⁷ cells/ml.

-

Inhibitor Incubation: To 1 ml of the cell suspension, add varying concentrations of ETI (dissolved in ethanol) or an equivalent volume of ethanol (vehicle control).

-

Cell Stimulation: Add L-cysteine to a final concentration of 10 mM. After a brief incubation, add the calcium ionophore A23187 to a final concentration of 1 µg/ml to stimulate LTC4 synthesis.

-

Incubation: Incubate the cell suspension for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by centrifuging the cell suspension at 4°C to pellet the cells.

-

Analysis: Carefully collect the supernatant. Analyze the supernatant for the presence of LTC4 using a C18 reverse-phase HPLC system. Monitor the elution profile at 280 nm, the characteristic absorbance maximum for the conjugated triene chromophore of leukotrienes.

-